7-(4-BROMOPHENYL)-5-METHYL-N-(PYRIDIN-2-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE
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Description
7-(4-BROMOPHENYL)-5-METHYL-N-(PYRIDIN-2-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a useful research compound. Its molecular formula is C18H15BrN6O and its molecular weight is 411.3 g/mol. The purity is usually 95%.
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Biological Activity
The compound 7-(4-Bromophenyl)-5-Methyl-N-(Pyridin-2-Yl)-4H,7H-[1,2,4]Triazolo[1,5-A]Pyrimidine-6-Carboxamide (CAS Number: 367907-26-4) has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Synthesis
The synthesis of this compound involves multiple steps, typically starting from simpler precursors through reactions such as nucleophilic substitutions and cyclization processes. For instance, the synthesis can be achieved through the reaction of pyridinyl derivatives with triazole precursors under specific conditions to yield the target compound with good yields and purity .
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, highlighting its potential in several therapeutic areas:
Anticancer Activity
Recent studies indicate that derivatives of triazole compounds exhibit significant anticancer properties. For instance, related compounds have shown cytotoxic effects against various cancer cell lines. The compound demonstrated an IC50 value of approximately 6.2 μM against colon carcinoma HCT-116 cells . Additionally, it exhibited activity against breast cancer cell lines such as MCF-7 and T47D .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Triazole derivatives are known for their broad-spectrum antimicrobial effects. In vitro studies have indicated that similar compounds possess antibacterial and antifungal activities . The presence of a bromophenyl group may enhance these properties by increasing lipophilicity and facilitating membrane penetration.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the triazole ring may interfere with nucleic acid synthesis or disrupt cellular signaling pathways critical for cancer cell proliferation .
Case Studies
Several case studies have documented the efficacy of similar triazole derivatives:
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Case Study on Anticancer Activity :
- A study evaluated a series of triazole derivatives against various cancer cell lines. The results showed that modifications in the substituents significantly influenced the anticancer activity. Compounds with a pyridine moiety demonstrated enhanced cytotoxicity compared to their non-pyridine counterparts .
- Case Study on Antimicrobial Activity :
Data Tables
Properties
IUPAC Name |
7-(4-bromophenyl)-5-methyl-N-pyridin-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN6O/c1-11-15(17(26)24-14-4-2-3-9-20-14)16(12-5-7-13(19)8-6-12)25-18(23-11)21-10-22-25/h2-10,16H,1H3,(H,20,24,26)(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNPFMFODMNHTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)Br)C(=O)NC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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